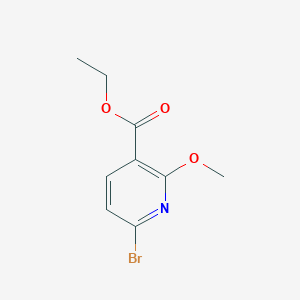

Ethyl 6-bromo-2-methoxynicotinate

Beschreibung

Ethyl 6-bromo-2-methoxynicotinate is a substituted nicotinic acid derivative featuring a bromine atom at the 6-position, a methoxy group at the 2-position, and an ethyl ester at the 3-carboxyl position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated pyridine derivatives are critical for cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations .

Eigenschaften

Molekularformel |

C9H10BrNO3 |

|---|---|

Molekulargewicht |

260.08 g/mol |

IUPAC-Name |

ethyl 6-bromo-2-methoxypyridine-3-carboxylate |

InChI |

InChI=1S/C9H10BrNO3/c1-3-14-9(12)6-4-5-7(10)11-8(6)13-2/h4-5H,3H2,1-2H3 |

InChI-Schlüssel |

LRJVKBLRYLCWHI-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(N=C(C=C1)Br)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Ethyl-6-Brom-2-Methoxynicotinsäureester unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Oxidationsreaktionen: Die Methoxygruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonylgruppe oxidiert werden.

Reduktionsreaktionen: Die Estergruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu einem Alkohol reduziert werden.

Häufige Reagenzien und Bedingungen

Substitution: Nukleophile wie Natriumazid (NaN3) oder Kaliumthiocyanat (KSCN) in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO).

Oxidation: Kaliumpermanganat (KMnO4) in wässrigem oder saurem Medium.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Diethylether oder Tetrahydrofuran (THF).

Hauptprodukte

Substitution: Bildung von 6-Azido-2-methoxynicotinsäureester oder 6-Thiocyanato-2-methoxynicotinsäureester.

Oxidation: Bildung von Ethyl-6-Brom-2-oxo-nicotinsäureester.

Reduktion: Bildung von Ethyl-6-Brom-2-methoxy-1,2-dihydronicotinsäureester.

Wissenschaftliche Forschungsanwendungen

Ethyl-6-Brom-2-Methoxynicotinsäureester hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendung als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle, einschließlich Pharmazeutika und Agrochemikalien.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle und krebshemmende Eigenschaften.

Medizin: Als Vorläufer für die Entwicklung neuer therapeutischer Wirkstoffe, die auf bestimmte Krankheiten abzielen.

Industrie: Einsatz bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-6-Brom-2-Methoxynicotinsäureester hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann er mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, ihre Aktivität modulieren und zu den gewünschten therapeutischen Wirkungen führen. Das Vorhandensein der Brom- und Methoxygruppen kann die Bindungsaffinität und Selektivität der Verbindung gegenüber diesen Zielstrukturen beeinflussen.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-bromo-2-methoxynicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of 6-azido-2-methoxynicotinate or 6-thiocyanato-2-methoxynicotinate.

Oxidation: Formation of ethyl 6-bromo-2-oxo-nicotinate.

Reduction: Formation of ethyl 6-bromo-2-methoxy-1,2-dihydronicotinate.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-bromo-2-methoxynicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of novel therapeutic agents targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of ethyl 6-bromo-2-methoxynicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Ester Group Variations: The methyl ester (Methyl 6-bromo-2-methoxynicotinate) is more cost-effective for small-scale research (e.g., €75/100 mg vs. Ethyl esters generally exhibit slightly higher lipophilicity, which may influence solubility in organic solvents.

Halogen Substitution :

- Replacing bromine with chlorine (Ethyl 2-chloro-6-methoxynicotinate) reduces steric bulk and alters reactivity. Chlorine’s weaker leaving-group ability compared to bromine may limit efficiency in cross-coupling reactions but enhances stability .

- Dual halogenation (e.g., Ethyl 2-bromo-6-chloronicotinate) introduces orthogonal reactivity for sequential functionalization .

Functional Group Modifications: The carboxylic acid derivative (6-Bromo-2-methoxynicotinic acid) is more polar, making it suitable for salt formation or conjugation in drug design . Amino-substituted analogues (e.g., Ethyl 5-amino-6-bromo-2-methylnicotinate) introduce basicity and hydrogen-bonding capacity, expanding utility in metal coordination or biomolecular interactions .

Synthetic Applications: Brominated nicotinates are pivotal in multicomponent reactions, as demonstrated by the synthesis of ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives from acetylenic esters and bromopyruvate .

Research and Commercial Considerations

- Purity and Availability : Methyl 6-bromo-2-methoxynicotinate is marketed with >98% purity for research use, while Ethyl 6-bromo-2-methoxynicotinate’s commercial availability is less documented .

Biologische Aktivität

Ethyl 6-bromo-2-methoxynicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 6-bromo-2-methoxynicotinate has the following molecular formula:

- Molecular Formula : CHBrN O

- Molecular Weight : 260.08 g/mol

- CAS Number : 1804507-80-9

The compound features a bromine atom at the 6-position of the nicotinic acid derivative, which is crucial for its biological activity.

Research indicates that compounds similar to ethyl 6-bromo-2-methoxynicotinate can act as inhibitors of various biological pathways. For instance, it has been shown to interact with enzymes involved in viral replication, specifically HIV integrase, which is essential for the integration of viral DNA into the host genome. Structural modifications at the 6-position have been linked to enhanced antiviral efficacy against resistant strains of HIV .

Antiviral Properties

Ethyl 6-bromo-2-methoxynicotinate exhibits notable antiviral activity. In vitro studies have demonstrated its effectiveness against HIV by inhibiting the integrase enzyme. The compound's structure allows it to mimic substrates, fitting within the "substrate envelope," which is critical for maintaining potency against mutant forms of the virus .

Anticancer Activity

There is emerging evidence suggesting that ethyl 6-bromo-2-methoxynicotinate may possess anticancer properties. Its ability to inhibit specific cellular pathways involved in cancer proliferation is under investigation. For example, compounds in its class have shown cytotoxic effects on various cancer cell lines, indicating potential for therapeutic applications in oncology .

Table 1: Biological Activity Summary

| Activity | IC (μM) | EC (μM) | Cell Line |

|---|---|---|---|

| HIV Integrase Inhibition | <10 | >200 | HIV-1 Vector |

| Cytotoxicity | 32 ± 4 | Not Determined | Human Osteosarcoma (HOS) |

Note: IC refers to the concentration required to inhibit 50% of target activity, while EC refers to the concentration required for 50% of maximal effect.

Case Study: HIV Resistance

A study focused on derivatives of ethyl 6-bromo-2-methoxynicotinate highlighted its effectiveness against HIV strains resistant to standard treatments. The compound displayed a strong binding affinity to integrase, suggesting that it could be developed as a treatment option for patients with drug-resistant HIV .

Pharmacokinetics and Safety Profile

Ethyl 6-bromo-2-methoxynicotinate is characterized by favorable pharmacokinetic properties:

- BBB Permeant : Yes

- CYP Inhibition : Inhibits CYP1A2 but not other CYP enzymes

- Skin Permeation : Log Kp = -6.36 cm/s

These properties suggest that the compound can effectively cross the blood-brain barrier and may have implications for central nervous system-related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.